molecular formula C12H20N2O2S B14367962 N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide CAS No. 90146-15-9

N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide

Katalognummer: B14367962
CAS-Nummer: 90146-15-9
Molekulargewicht: 256.37 g/mol
InChI-Schlüssel: GLIPCVVWHSIWKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide is a chemical compound with the molecular formula C12H20N2O2S and a molecular weight of 256.36 g/mol . This compound is characterized by the presence of a diethylamino group, a methyl group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide typically involves the reaction of 4-(Diethylamino)-2-methylbenzenamine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds as follows:

4-(Diethylamino)-2-methylbenzenamine+Methanesulfonyl chlorideThis compound+HCl\text{4-(Diethylamino)-2-methylbenzenamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-(Diethylamino)-2-methylbenzenamine+Methanesulfonyl chloride→this compound+HCl

The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The diethylamino group can interact with cellular membranes, influencing the compound’s distribution and activity within the body .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various research applications.

Eigenschaften

CAS-Nummer

90146-15-9

Molekularformel

C12H20N2O2S

Molekulargewicht

256.37 g/mol

IUPAC-Name

N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide

InChI

InChI=1S/C12H20N2O2S/c1-5-14(6-2)11-7-8-12(10(3)9-11)13-17(4,15)16/h7-9,13H,5-6H2,1-4H3

InChI-Schlüssel

GLIPCVVWHSIWKT-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC(=C(C=C1)NS(=O)(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.